Ethyl 2-bromo-2-(4-methoxyphenyl)acetate
Description
Elucidating the Foundational Role of α-Haloesters as Reactive Intermediates
α-Haloesters are a class of organic compounds characterized by a halogen atom (typically chlorine or bromine) attached to the carbon atom adjacent to the ester group (the α-carbon). This unique structural arrangement confers a high degree of reactivity upon the molecule, making α-haloesters valuable and versatile intermediates in a wide array of organic transformations. The electron-withdrawing nature of both the halogen and the ester's carbonyl group significantly influences the reactivity of the α-carbon and the adjacent protons.
The primary mode of reactivity for α-haloesters involves the carbon-halogen bond. The α-carbon is electrophilic, making it susceptible to attack by nucleophiles in substitution reactions. nih.gov This reactivity is enhanced by the inductive effect of the carbonyl group. Furthermore, the protons on the α-carbon are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.
α-Haloesters are key reactants in several important name reactions, including the Reformatsky reaction and the Darzens condensation, which are fundamental tools for the construction of complex molecular architectures. chemistnotes.comscienceinfo.com Their ability to function as both electrophiles and, upon deprotonation, as nucleophiles, underscores their foundational role as reactive intermediates in modern organic synthesis.
Strategic Importance of C-C Bond Formation Methodologies in Complex Molecule Construction
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. cdnsciencepub.com The ability to form these bonds with precision and control allows chemists to assemble complex molecular frameworks from simpler, readily available starting materials. numberanalytics.comontosight.ai The strategic importance of C-C bond formation is evident in the synthesis of a vast range of organic molecules that are integral to modern life, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Methodologies for C-C bond formation are diverse, ranging from classical organometallic reactions like the Grignard reaction to more modern transition-metal-catalyzed cross-coupling reactions. cdnsciencepub.com These methods provide chemists with a powerful toolkit for creating the carbon skeletons of target molecules. The development of new and efficient C-C bond-forming reactions is a continuous and highly active area of research in organic chemistry, driven by the need for more sustainable and selective synthetic routes. nih.gov Reactions that utilize versatile intermediates like α-haloesters play a significant role in this endeavor, offering reliable pathways to key structural motifs.
Contextualizing Ethyl 2-bromo-2-(4-methoxyphenyl)acetate as a Versatile Synthetic Scaffold
This compound is a specific α-haloester that embodies the synthetic utility of this class of compounds. Its structure features a bromine atom at the α-position, an ethyl ester group, and a 4-methoxyphenyl (B3050149) (anisyl) substituent. This combination of functional groups makes it a highly versatile building block in organic synthesis.
The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the α-position. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration. The 4-methoxyphenyl group influences the electronic properties of the molecule and can be a key structural element in the final target compound.
The reactivity of this compound in classic C-C bond-forming reactions, such as the Reformatsky and Darzens reactions, highlights its role as a valuable synthetic scaffold. Through these and other transformations, this compound provides access to a range of important molecular structures, demonstrating the practical application of the principles of α-haloester reactivity in the synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWIEWRPKMWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998336 | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77053-56-6 | |
| Record name | Ethyl-2-bromo-4-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl bromo(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40998336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of Ethyl 2 Bromo 2 4 Methoxyphenyl Acetate
The synthesis of α-haloesters like Ethyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the halogenation of the corresponding parent ester. A common method is the Hell-Volhard-Zelinsky halogenation, which can be adapted for esters. Alternatively, direct bromination of the ester can be achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions or bromine in the presence of a catalyst.
For the specific synthesis of this compound, a plausible route involves the bromination of ethyl 2-(4-methoxyphenyl)acetate. This starting material can be prepared through the esterification of 2-(4-methoxyphenyl)acetic acid with ethanol (B145695) in the presence of an acid catalyst. The subsequent α-bromination would then yield the desired product.
Mechanistic Investigations and Reactivity Profiling of Ethyl 2 Bromo 2 4 Methoxyphenyl Acetate
Exploration of Nucleophilic Substitution Pathways
The primary mode of reactivity for ethyl 2-bromo-2-(4-methoxyphenyl)acetate involves the substitution of the bromide ion by a nucleophile. The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack.
A significant reaction involving carbon-centered nucleophiles is the Reformatsky reaction, which utilizes an organozinc reagent formed from an α-halo ester. wikipedia.org The reaction of this compound with zinc metal results in the oxidative insertion of zinc into the carbon-bromine bond. This forms an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.org This enolate is less reactive than corresponding lithium or Grignard reagents, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org
The Reformatsky enolate generated from this compound can then react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. The mechanism proceeds through a six-membered chair-like transition state where the carbonyl oxygen of the electrophile coordinates to the zinc atom. wikipedia.org Subsequent acidic workup removes the zinc salts to yield a β-hydroxy ester. wikipedia.org
The general scope of this reaction type is broad. While specific studies on this compound are not detailed, the reactivity of similar α-bromoesters in Reformatsky-analogous reactions provides insight. For instance, ethyl 2-bromoacetate reacts with various isothiocyanate electrophiles in the presence of zinc dust to produce β-thioxoesters in good yields. nih.gov
Table 1: Examples of Reformatsky-type Reactions with a Simple α-Bromoester
| Electrophile | Product Type | Reported Yield (%) |
|---|---|---|
| Aldehydes/Ketones | β-Hydroxy Ester | Varies |
| Imines | β-Amino Ester | Varies |
| Nitriles | β-Keto Ester (after hydrolysis) | Varies |
| Aroyl Isothiocyanates | β-Thioxoester | 69-81% nih.gov |
This table illustrates the versatility of Reformatsky reagents derived from α-bromoesters in forming C-C bonds with different electrophiles.
This compound readily undergoes nucleophilic substitution with heteroatom nucleophiles. These reactions typically follow an S_N2 mechanism, where the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group.
Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing species, can act as effective nucleophiles. For example, the direct alkylation of anilines, such as 4-methoxyaniline, with ethyl bromoacetate (B1195939) proceeds via an S_N2 pathway to form N-aryl glycine (B1666218) esters. Similarly, oxime derivatives can be alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate to yield resveratrol-oxime ester compounds. nih.gov
Oxygen Nucleophiles: Alcohols and phenols, typically in their deprotonated alkoxide or phenoxide forms, can displace the bromide to form α-alkoxy or α-aryloxy esters.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with α-halo esters. The initial step in reactions involving dinucleophilic β-mercaptoalcohols with α-bromoenones is proposed to be a thia-Michael addition, highlighting the high reactivity of sulfur-based nucleophiles. researchgate.net
The kinetics of the nucleophilic substitution reactions of this compound are characteristic of S_N2 processes. The reaction rate is dependent on the concentration of both the α-halo ester and the incoming nucleophile.
Rate = k[Ester][Nucleophile]
Several factors influence the rate constant (k):
Nucleophile Strength: Stronger nucleophiles (e.g., thiolate, iodide) react faster than weaker ones (e.g., water, alcohols).
Leaving Group Ability: Bromide is an excellent leaving group, facilitating the reaction.
Solvent: Polar aprotic solvents (e.g., DMF, acetone) are typically used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Steric Hindrance: The presence of the 4-methoxyphenyl (B3050149) group at the α-carbon introduces more steric bulk compared to a simple ethyl bromoacetate, which may slow the reaction rate.
Thermodynamically, these substitution reactions are generally favorable as they result in the formation of a more stable bond (e.g., C-N, C-O, C-S) at the expense of a weaker C-Br bond.
Studies on Radical Reaction Mechanisms and Single Electron Transfer (SET) Processes
Beyond ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to generate an α-ester radical. This can be achieved through thermolysis, photolysis, or single electron transfer (SET) processes.
The α-ester radical, featuring an unpaired electron on the carbon adjacent to both the ester and the phenyl ring, is a key intermediate in various transformations. This radical can be generated through the abstraction of the bromine atom by a radical initiator or via photolysis of a suitable precursor. rsc.org
Once formed, these transient radical species are highly reactive. Their existence can be confirmed using radical trapping techniques. Spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with the transient radical to form a more stable radical adduct. science.gov This adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy, providing evidence for the initial radical's formation. science.gov Another common radical trap is 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), which can couple with carbon-centered radicals. rsc.org
Photochemical methods offer a powerful way to initiate radical reactions under mild conditions. In a typical photocatalytic cycle, a photocatalyst absorbs light and enters an excited state, becoming both a potent oxidant and reductant. nih.gov
This excited photocatalyst can initiate a single electron transfer (SET) event with this compound.
Reductive Quenching: The excited photocatalyst can donate an electron to the α-bromoester. This SET event would form a radical anion, which could then fragment by losing a bromide ion to generate the desired α-ester radical.
Oxidative Quenching: Alternatively, the excited photocatalyst can accept an electron from a donor molecule in the reaction mixture. The resulting reduced photocatalyst could then transfer an electron to the α-bromoester in a subsequent step to generate the radical intermediate.
These SET processes are central to many modern synthetic methods, enabling the formation of carbon-carbon and carbon-heteroatom bonds through radical pathways. nih.govresearchgate.net The combination of a single-electron reductant and a Brønsted acid can act as a formal hydrogen atom (H•) donor in reductive processes, while an oxidant and a base can act as a formal H• acceptor in oxidative reactions, a concept known as proton-coupled electron transfer (PCET). nih.gov
Elimination Reactions Leading to Olefinic Products
Elimination reactions of α-halo esters like this compound can proceed through various mechanisms, primarily E1, E2, and E1cB, depending on the reaction conditions, particularly the nature of the base and solvent. These reactions would lead to the formation of α,β-unsaturated esters.
The primary product expected from the elimination of HBr from this compound is Ethyl 2-(4-methoxyphenyl)acrylate. The reaction involves the removal of a proton from the carbon adjacent to the phenyl ring and the elimination of the bromide ion.
Table 1: Potential Bases and Expected Elimination Mechanisms
| Base | Strength | Steric Hindrance | Predominant Mechanism | Potential Olefinic Product |
| Sodium ethoxide (NaOEt) | Strong | Low | E2 | Ethyl 2-(4-methoxyphenyl)acrylate |
| Potassium tert-butoxide (t-BuOK) | Strong | High | E2 | Ethyl 2-(4-methoxyphenyl)acrylate |
| Triethylamine (Et3N) | Weak | Moderate | E2/E1cb | Ethyl 2-(4-methoxyphenyl)acrylate |
| 1,8-Diazabicycloundec-7-ene (DBU) | Strong | High | E2 | Ethyl 2-(4-methoxyphenyl)acrylate |
The E2 mechanism is a concerted, one-step process where the base abstracts a proton, and the leaving group departs simultaneously to form a double bond. pressbooks.pubmsu.edu This pathway is favored by strong, non-bulky bases. msu.edu For this compound, the benzylic proton is sufficiently acidic to be removed by a strong base, facilitating the elimination.
An E1 mechanism would involve the initial departure of the bromide ion to form a carbocation, which is stabilized by the adjacent ester group and the resonance-donating methoxy (B1213986) group on the phenyl ring. libretexts.org A subsequent deprotonation by a weak base would then form the alkene. This mechanism might be competitive under solvolytic conditions with a weak base.
The E1cB (Elimination Unimolecular Conjugate Base) mechanism involves the formation of a carbanion intermediate followed by the departure of the leaving group. libretexts.org This pathway could be relevant if the α-proton is particularly acidic and a poor leaving group is present.
Rearrangement Reactions and Structural Reorganizations
Rearrangement reactions involving this compound are plausible, particularly through carbocation intermediates that could be formed under certain conditions (e.g., in the presence of a Lewis acid or under solvolytic conditions).
Should a carbocation be formed at the α-position upon departure of the bromide ion, rearrangements could occur to yield a more stable carbocation. However, the initial carbocation is already benzylic and further stabilized by the electron-donating methoxy group, making significant rearrangement less likely.
One possibility could be a 1,2-hydride shift if a suitable hydrogen atom is available on an adjacent carbon, although the structure of this specific compound does not lend itself readily to such shifts leading to a more stable carbocation. More complex skeletal rearrangements are generally not observed in such systems unless prompted by specific reagents or reaction conditions that are not typically employed for simple eliminations or substitutions.
Chemo-, Regio-, and Stereoselective Aspects of Reactivity
The reactivity of this compound is subject to various selectivity considerations.
Chemoselectivity: In the presence of a nucleophile that is also a base, a competition between substitution (SN1 or SN2) and elimination (E1 or E2) reactions is expected. msu.edu The outcome is influenced by the strength and steric bulk of the nucleophile/base, the reaction temperature, and the solvent. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases will favor substitution. msu.edu
Regioselectivity: For this compound, there is only one possible β-hydrogen (the benzylic proton) that can be abstracted to form a conjugated alkene. Therefore, the formation of constitutional isomers is not a primary concern in its elimination reactions, and Zaitsev's or Hofmann's rules are not directly applicable as there is no ambiguity in the position of the resulting double bond. libretexts.orglibretexts.org
Stereoselectivity: The elimination reaction, particularly via the E2 mechanism, has strict stereochemical requirements. It proceeds most efficiently when the β-hydrogen and the leaving group (bromide) are in an anti-periplanar conformation. libretexts.orglibretexts.org This means they are in the same plane but on opposite sides of the C-C bond. For an acyclic system like this compound, rotation around the C-C bond allows it to adopt this favored conformation for elimination. If the substrate were chiral and had different substituents on the β-carbon, the E2 elimination could be stereospecific, leading to a specific geometric isomer (E or Z) of the alkene product. pressbooks.pub However, for the parent compound, this level of stereochemical control is not a factor as the resulting alkene is not stereoisomeric.
Strategic Applications in the Synthesis of Advanced Organic Architectures
Precursor to Bioactive Molecules and Pharmaceutical Intermediates
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate is a crucial starting material in the synthesis of numerous bioactive molecules and pharmaceutical intermediates. chemimpex.comontosight.ai Its utility stems from the ability to introduce the 4-methoxyphenylacetyl group into various molecular scaffolds, a common motif in many biologically active compounds.
Synthesis of α-Amino Acid Derivatives and Analogues
The synthesis of unnatural α-amino acid derivatives is a significant area of research in medicinal chemistry, as these compounds are key components of peptidomimetics and other therapeutic agents. This compound serves as an electrophile in reactions with various nitrogen nucleophiles to afford α-amino acid esters. For instance, its reaction with amines, followed by hydrolysis of the ester, provides a straightforward route to a range of N-substituted α-amino acids. These derivatives are instrumental in the development of novel peptides with enhanced stability and biological activity. nih.gov A series of amino acid derivatives can be synthesized through a metal-free C–N coupling reaction, and their biological activity can be investigated. rsc.org
Construction of Diverse Heterocyclic Ring Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound is a versatile precursor for the construction of various heterocyclic rings.
Examples of Heterocyclic Systems Synthesized from this compound:
| Heterocycle | Synthetic Strategy | Reference |
| Imidazolones | Reaction with ureas or thioureas often proceeds via an initial N-alkylation followed by intramolecular cyclization. | |
| Thiazoles | Condensation with thioamides is a common method for the synthesis of 2,4-disubstituted thiazoles. nih.gov | nih.gov |
| Benzofurans | Palladium-catalyzed intramolecular O-arylation of a phenol (B47542) derived from the starting material can lead to the formation of the benzofuran (B130515) ring system. nih.gov | nih.gov |
| Pyrrolopyridines | Multi-step sequences involving the initial alkylation of a suitable pyridine (B92270) derivative can be employed. | |
| Oxazoles | A novel oxazole (B20620) derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was synthesized and characterized. vensel.org | vensel.org |
The reactivity of the α-bromo ester allows for sequential reactions, enabling the formation of complex polycyclic systems.
Role in the Development of Prodrugs and Targeted Delivery Systems
The ester functionality of this compound makes it a suitable candidate for incorporation into prodrug strategies. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. The ethyl ester can be designed to be cleaved by specific enzymes, such as esterases, to release a therapeutic agent at a targeted site. This approach can improve the pharmacokinetic profile and reduce the side effects of a drug.
Utilization in Total Synthesis of Natural Products
While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various natural products. The 4-methoxyphenylacetic acid moiety, readily accessible from this starting material, is a component of several biologically active natural compounds. Synthetic strategies often involve the use of similar α-halo esters for the introduction of key carbon frameworks. The principles of its reactivity are broadly applicable to the assembly of complex molecular targets.
Building Block for Agrochemical and Materials Science Applications
The versatility of this compound extends beyond pharmaceuticals to the fields of agrochemicals and materials science. chemimpex.com
In agrochemicals , this compound can serve as an intermediate for the synthesis of novel herbicides and pesticides. chemimpex.com The 4-methoxyphenyl (B3050149) group is a feature in some commercially successful agrochemicals, and the reactivity of the α-bromo ester allows for the introduction of various functionalities to modulate biological activity and selectivity.
In materials science , derivatives of this compound can be utilized in the synthesis of functional organic materials. For example, the incorporation of the 4-methoxyphenylacetyl unit into polymer backbones or as side chains can influence the material's optical and electronic properties. Its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as components of liquid crystals.
Contributions to the Synthesis of Dyes and Pigments
The aromatic nature of the 4-methoxyphenyl group in this compound makes it a useful precursor in the synthesis of dyes and pigments. The methoxy (B1213986) group acts as an auxochrome, a group that can intensify the color of a chromophore. By incorporating this moiety into larger conjugated systems, chemists can fine-tune the absorption and emission properties of the resulting dyes. The reactive α-bromo ester functionality provides a convenient handle for attaching this chromophoric precursor to other molecules to create a diverse range of colored compounds for various applications, including textiles, printing inks, and optical data storage.
Advanced Spectroscopic and Structural Methodologies for Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment and Mechanistic Pathway Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy In the ¹H NMR spectrum of Ethyl 2-bromo-2-(4-methoxyphenyl)acetate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group would present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling to the adjacent protons. The methoxy (B1213986) group (-OCH₃) on the phenyl ring would appear as a sharp singlet. The aromatic protons of the para-substituted phenyl ring typically exhibit an AA'BB' system, which often simplifies to two distinct doublets. The single proton on the alpha-carbon (the carbon bearing the bromine atom) would appear as a singlet.
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon of the ester group, the carbons of the ethyl group, the methoxy carbon, and the carbons of the aromatic ring. The carbon atom bonded to the bromine (alpha-carbon) will also have a characteristic chemical shift. The symmetry of the para-substituted ring results in four distinct aromatic carbon signals.
2D NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming structural assignments.
COSY experiments would confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.
HMBC reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For instance, correlations would be expected between the carbonyl carbon and the protons of the ethyl group's methylene as well as the alpha-proton.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester C=O | - | ~168 |
| Cα-Br | ~5.2 (s, 1H) | ~45 |
| Phenyl C (ipso-Cα) | - | ~128 |
| Phenyl C (ortho to Cα) | ~7.4 (d, 2H) | ~129 |
| Phenyl C (meta to Cα) | ~6.9 (d, 2H) | ~114 |
| Phenyl C (para-OCH₃) | - | ~160 |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |
| Ester Methylene (-OCH₂) | ~4.2 (q, 2H) | ~62 |
| Ester Methyl (-CH₃) | ~1.2 (t, 3H) | ~14 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically found in the region of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for both the ester and the methoxy ether linkages. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, making it particularly useful for analyzing the phenyl group. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Ester & Ether) | Stretch | 1000 - 1300 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.
For this compound, the mass spectrum would show a characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ of nearly equal intensity. This distinctive isotopic pattern is a definitive indicator of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage at the alpha-carbon. Key fragments for this compound would likely include:
Loss of the ethoxy radical (•OCH₂CH₃) leading to an acylium ion.
Loss of an ethyl radical (•CH₂CH₃) followed by rearrangement.
Cleavage of the Cα-phenyl bond.
The base peak (most abundant ion) could arise from the formation of a stable 4-methoxybenzyl cation or a related tropylium-type ion.
Table 3: Predicted Key Mass Spectrometry Fragments
| Fragment Ion | Description | Predicted m/z |
| [C₁₁H₁₃BrO₂]⁺ | Molecular Ion ([M]⁺) | 272/274 |
| [C₉H₈BrO]⁺ | Loss of •OCH₂CH₃ | 227/229 |
| [C₈H₈O]⁺ | McLafferty rearrangement or other complex fragmentation | 121 |
| [C₇H₇O]⁺ | 4-methoxybenzyl cation | 107 |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing unambiguous data on bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would confirm the molecular connectivity and provide insight into its conformational preferences in the solid state. Furthermore, this powerful technique would elucidate the packing arrangement of the molecules in the crystal, revealing any significant intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking of the phenyl rings. Such information is critical for understanding the solid-state properties of the compound. While this method provides the ultimate structural proof, its application is contingent upon the ability to grow high-quality single crystals of the compound.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For compounds structurally similar to Ethyl 2-bromo-2-(4-methoxyphenyl)acetate, DFT calculations, often using the B3LYP method with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and predict a range of properties. researchgate.net
Theoretical studies on related aromatic bromo compounds have successfully used DFT to analyze molecular electrostatic potential (MEP), natural bond orbitals (NBO), and nonlinear optical (NLO) properties. researchgate.net The MEP map, for instance, helps identify reactive sites by visualizing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. nih.gov In similar molecules, the negative potential is often concentrated around electronegative atoms like oxygen, indicating sites susceptible to electrophilic attack. researchgate.net
Furthermore, DFT is instrumental in predicting spectroscopic data. Theoretical FT-IR and UV-Vis spectra can be simulated and compared with experimental results to confirm structural assignments. researchgate.netjcsp.org.pk For example, calculations can pinpoint the vibrational frequencies corresponding to specific functional groups, such as C=O stretching in the ester group or vibrations of the aromatic ring. researchgate.net
Table 1: Parameters Typically Calculated Using DFT
| Parameter | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. researchgate.net |
| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of a molecule. | Identifies sites for electrophilic and nucleophilic attack. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions. | Reveals the stability of the molecule arising from electron delocalization. jcsp.org.pk |
| Spectroscopic Data (FT-IR, UV-Vis) | Predicted vibrational and electronic transition frequencies. | Aids in the interpretation and confirmation of experimental spectra. researchgate.net |
While specific DFT data for this compound is not detailed in the provided results, the application of these methods to analogous structures like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provides a clear framework for how its electronic structure and properties would be investigated. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as solvents. For complex organic molecules, MD simulations can reveal how different spatial arrangements of atoms (conformers) interconvert and which are most stable.
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Modeling
Frontier Molecular Orbital (FMO) theory is a key computational tool for predicting the reactivity and kinetic stability of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
For various bromo- and methoxy-substituted aromatic compounds, FMO analysis has been performed using DFT (B3LYP/6-311G++(d,p) level) to calculate these energies and related quantum chemical descriptors. nih.govnih.gov These descriptors, including chemical hardness, chemical potential, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity profile. nih.gov For instance, a high electrophilicity index indicates a strong capacity to act as an electrophile in reactions. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability. A small gap implies high reactivity. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a stable system. nih.gov |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering due to maximal electron flow between donor and acceptor. nih.gov |
FMO analysis of this compound would likely show the HOMO localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the ester group and the carbon-bromine bond, guiding predictions about its reaction pathways.
In Silico Screening and Quantitative Structure-Activity Relationships (QSAR) for Class-Based Predictions
In silico screening involves using computational methods to screen libraries of compounds for potential biological activity or other desired properties. This approach is often used in the early stages of drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling is a specific in silico technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity.
QSAR studies have been successfully applied to classes of compounds containing structural fragments similar to this compound. For example, a QSAR analysis was used to predict the toxicity (LD50) of new 1,2,4-triazole (B32235) derivatives containing a 2-bromo-5-methoxyphenyl fragment. zsmu.edu.ua In such studies, the toxicity of new compounds is predicted based on their structural similarity to known substances with experimental data. zsmu.edu.ua This method allows for the rational design of new compounds with potentially lower toxicity by identifying which structural modifications are likely to be beneficial. zsmu.edu.ua
For this compound, a QSAR model could be developed to predict its properties by comparing it to a training set of structurally related esters and aromatic halogenated compounds. This predictive approach is valuable for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.
Future Prospects and Emerging Avenues in α Bromoester Research
Integration with Flow Chemistry and Continuous Manufacturing Processes
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). drugdiscoveryonline.comscielo.br Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents or unstable intermediates. numberanalytics.comnih.govresearchgate.net
For reactions involving α-bromoesters like Ethyl 2-bromo-2-(4-methoxyphenyl)acetate, flow chemistry presents a compelling platform for process intensification. Many transformations involving these esters proceed via highly reactive intermediates. Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for the safe in situ generation and immediate consumption of such species, minimizing decomposition and side reactions. nih.gov Research has demonstrated that flow conditions can enable novel reactivity patterns, allowing for the formation of compounds like α-dibromoketones that are inaccessible under batch conditions due to the instability of key intermediates. vapourtec.com This principle is directly applicable to the synthesis and subsequent reactions of this compound, potentially unlocking new synthetic pathways.
Furthermore, the scalability of flow processes is a key advantage. scielo.br Once a reaction is optimized in a laboratory-scale flow reactor, production can be increased by either running the system for longer durations or by "numbering-up," where multiple reactors are operated in parallel. scielo.br This approach facilitates a more flexible and on-demand manufacturing model, which is highly desirable in the pharmaceutical and fine chemical industries. drugdiscoveryonline.com The integration of photocatalytic and electrocatalytic methods with flow systems ("photoflow" and "electroflow") further expands the synthetic utility, offering a synergistic approach to modern chemical production. rsc.org
Advancements in Photocatalytic and Electrocatalytic Applications
Photoredox and electrocatalytic methods have emerged as powerful tools in organic synthesis, harnessing light or electrical energy to drive chemical reactions under mild conditions. A significant area of advancement for α-bromoesters lies in their use in photocatalytic Atom Transfer Radical Addition (ATRA) reactions. nih.gov In these processes, a photocatalyst, upon excitation by visible light, generates a carbon-centered radical from the α-bromoester. researchgate.netnih.gov This radical can then add across an alkene, leading to the formation of a new carbon-carbon bond and a second radical, which is subsequently trapped by a halogen atom to complete the catalytic cycle. researchgate.net
This methodology enables the direct difunctionalization of unactivated alkenes, providing rapid access to complex molecular scaffolds. researchgate.net For instance, the photocatalytic carbobromination of alkenes with α-bromocarbonyl compounds has been shown to be a versatile transformation. researchgate.net The ability to generate a radical from this compound under mild, light-mediated conditions opens up possibilities for its use in C(sp³)–C(sp³) coupling reactions and other complex bond formations. nih.gov Various photocatalysts, including iridium and ruthenium complexes, have been successfully employed for these transformations. nih.govresearchgate.net
Table 1: Examples of Photocatalytic ATRA Reactions with α-Halo Compounds This table showcases representative photocatalytic reactions involving α-halo compounds, illustrating the potential transformations applicable to this compound.
| α-Halo Compound | Alkene Substrate | Photocatalyst | Light Source | Product Type | Reference |
|---|---|---|---|---|---|
| Bromoacetonitrile | 1-Decene | Ruthenium Complex | Household Bulb | γ-Bromonitrile | nih.gov |
| α-Bromoesters | Unactivated Alkenes | 4CzIPN | 390 nm LED | γ-Halogenated Carbonyl | researchgate.net |
| Fluoroalkyl bromides | Alkenes | Ir(ppy)₃ / IMesCuBr | Visible Light | Bromo-fluoroalkyl Adduct | rsc.org |
While photocatalysis is more established, electrocatalysis represents a complementary and rapidly developing frontier. The principles of radical generation via single-electron transfer are analogous, with an electric potential replacing the light-activated catalyst. The combination of electrochemistry with continuous flow setups ("electroflow chemistry") is a particularly promising avenue for the safe, scalable, and automated synthesis of molecules derived from α-bromoester precursors. nih.gov
Development of Highly Sustainable and Atom-Economical Transformations
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, with atom economy being a central principle. Atom economy evaluates how many atoms from the reactants are incorporated into the final desired product. Transformations that maximize this incorporation, such as addition and rearrangement reactions, are considered highly atom-economical as they minimize the generation of stoichiometric byproducts.
The photocatalytic ATRA reactions discussed previously are prime examples of atom-economical transformations. nih.govresearchgate.net In an ideal ATRA reaction, all atoms from the α-bromoester and the alkene are incorporated into the final product. This contrasts sharply with classical substitution or elimination reactions that inherently generate waste. By designing synthetic routes that utilize this compound in catalytic addition reactions, chemists can significantly improve the sustainability profile of a synthetic sequence. The use of catalysis, whether it be photoredox, electro-, or metal-based, is fundamental to achieving these highly efficient and atom-economical transformations.
Exploration in Biocatalysis and Enzyme-Mediated Reactions
Biocatalysis offers an alternative paradigm for chemical synthesis, leveraging the exquisite selectivity and efficiency of enzymes. The application of enzymes to reactions involving α-halo esters is an emerging field with significant potential for producing high-value, chiral molecules. Research has shown that enzymes from the 'Old Yellow Enzyme' family, known as ene-reductases, can catalyze the asymmetric reduction of α-halo-esters. researchgate.net This provides a pathway to chiral products that would be challenging to access through traditional chemical methods.
Furthermore, enzymes can be used for the kinetic resolution of racemic α-halo esters, where one enantiomer is selectively transformed, allowing for the separation of the two. researchgate.net The ability of enzymes to operate under mild aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity makes them ideal candidates for sustainable synthesis. The exploration of enzyme libraries to identify biocatalysts capable of mediating novel transformations on this compound could lead to efficient routes for producing enantiomerically pure building blocks for the pharmaceutical and agrochemical industries.
Design of Next-Generation Building Blocks for Complex Polyketide and Peptidomimetic Syntheses
The ultimate goal of developing new synthetic methods is often to enable the construction of complex and biologically active molecules. This compound serves as a precursor to advanced building blocks for the synthesis of natural product analogues and peptidomimetics.
Peptidomimetic Synthesis: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov A key strategy in their design is the incorporation of non-canonical amino acids. nih.govmdpi.com α-Bromoesters are valuable precursors for the synthesis of these unnatural building blocks. For example, a recently developed copper-catalyzed method allows for the direct α-alkylation of existing amino acids and peptides with α-bromo esters. acs.org Applying this methodology to this compound would enable the direct coupling of the 2-(4-methoxyphenyl)acetate moiety to the α-carbon of natural amino acids, creating novel, sterically constrained building blocks ideal for incorporation into peptidomimetic scaffolds. This approach provides a direct and efficient route to modify peptides and explore new chemical space in drug discovery.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-bromo-2-(4-methoxyphenyl)acetate?
- Methodological Answer : The compound is typically synthesized via bromination of ethyl 2-(4-methoxyphenyl)acetate using reagents like -bromosuccinimide (NBS) under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), reaction temperature (room temperature to reflux), and stoichiometric ratios. Monitoring via TLC and purification via silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) ensures product purity .
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- FTIR : Confirm the presence of ester carbonyl (C=O stretch at ~1740 cm) and bromo groups (C-Br stretch at ~550 cm).
- NMR : NMR should show signals for the methoxy group (~δ 3.8 ppm), ethyl ester protons (δ 1.3–4.3 ppm), and aromatic protons (δ 6.8–7.2 ppm). NMR will confirm the brominated carbon (~δ 40–50 ppm) .
- X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) can refine crystal structures using diffraction data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizing agents. Refer to SDS for specific hazards (e.g., brominated intermediates may release HBr under decomposition) .
Advanced Research Questions
Q. How does steric hindrance influence reaction pathways in derivatives of this compound?
- Methodological Answer : Steric effects can alter regioselectivity. For example, attempts to synthesize nitrones from ethyl 2-bromo-2-(naphthalen-1-yl)acetate led to hydroxyacetate formation due to hindered access to the brominated carbon. Computational modeling (DFT) can predict reactive sites, while experimental validation via -NMR kinetics clarifies mechanistic pathways .
Q. What strategies resolve contradictions in bromination yields reported for similar compounds?
- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 85%) may arise from solvent polarity, catalyst presence, or competing side reactions. Systematic DOE (Design of Experiments) can isolate variables. For example, using NBS in non-polar solvents (toluene) vs. polar aprotic solvents (DMF) affects reaction efficiency and byproduct formation .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : It serves as a precursor in API synthesis, such as Apixaban. The bromo group undergoes nucleophilic substitution with morpholine derivatives, followed by cyclization. Key steps include:
- Reaction with 3-morpholino-5,6-dihydropyridin-2(1H)-one in DMF.
- Acid-mediated deprotection (e.g., trifluoroacetic acid) to yield tricyclic pyrazolo-pyridine cores .
Experimental Design & Data Analysis
Q. How to design a kinetic study for bromination reactions involving this compound?
- Methodological Answer :
- Control variables : Fix temperature (25°C), solvent (toluene), and NBS concentration.
- Sampling : Aliquot at timed intervals, quench with NaSO, and analyze via HPLC or GC-MS.
- Data modeling : Use pseudo-first-order kinetics to determine rate constants. Compare activation energies (Arrhenius plots) for different substrates .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
